cis-Decahydro-1,7-naphthyridine dihydrochloride cis-Decahydro-1,7-naphthyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1404365-05-4
VCID: VC2719776
InChI: InChI=1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h7-10H,1-6H2;2*1H/t7-,8+;;/m0../s1
SMILES: C1CC2CCNCC2NC1.Cl.Cl
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol

cis-Decahydro-1,7-naphthyridine dihydrochloride

CAS No.: 1404365-05-4

Cat. No.: VC2719776

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.15 g/mol

* For research use only. Not for human or veterinary use.

cis-Decahydro-1,7-naphthyridine dihydrochloride - 1404365-05-4

Specification

CAS No. 1404365-05-4
Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
IUPAC Name (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine;dihydrochloride
Standard InChI InChI=1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h7-10H,1-6H2;2*1H/t7-,8+;;/m0../s1
Standard InChI Key VPSNCSYUPOFJAI-OXOJUWDDSA-N
Isomeric SMILES C1C[C@H]2CCNC[C@H]2NC1.Cl.Cl
SMILES C1CC2CCNCC2NC1.Cl.Cl
Canonical SMILES C1CC2CCNCC2NC1.Cl.Cl

Introduction

Chemical Properties and Structure

cis-Decahydro-1,7-naphthyridine dihydrochloride is a nitrogen-containing heterocyclic compound with two hydrogen chloride molecules attached to the nitrogen atoms. The compound has the following key properties:

PropertyValue
CAS Number1404365-05-4
Molecular FormulaC₈H₁₈Cl₂N₂
Molecular Weight213.15 g/mol
IUPAC Name(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine dihydrochloride
Physical AppearanceSolid salt form
Parent Compoundcis-Decahydro-1,7-naphthyridine (CAS: 93955-52-3)
Parent Molecular FormulaC₈H₁₆N₂
Parent Molecular Weight140.23 g/mol

The compound features a bicyclic structure with two nitrogen atoms at the 1,7 positions of the naphthyridine scaffold. The "cis" designation refers to the specific stereochemical configuration of the hydrogen atoms at the ring junction, which significantly influences the compound's three-dimensional structure and biological activity.

The parent compound (without the hydrochloride) has the SMILES notation of C1CC2CCNCC2NC1, demonstrating its bicyclic arrangement with two nitrogen atoms integrated into the ring system.

Synthesis Methods

Laboratory Synthesis

The synthesis of cis-Decahydro-1,7-naphthyridine dihydrochloride typically follows a multi-step process:

  • Preparation of the 1,7-naphthyridine core structure through appropriate cyclization reactions

  • Stereoselective hydrogenation of the aromatic rings to produce the decahydro derivative

  • Formation of the dihydrochloride salt through reaction with hydrogen chloride

The key hydrogenation step is typically performed using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired cis stereochemistry at the ring junction.

Alternative synthetic routes may involve:

  • Dieckmann cyclization of appropriate precursors

  • Formation of specific C-C bonds to construct the naphthyridine skeleton

  • Regioselective thermal cyclization of specifically functionalized intermediates

Industrial Production Methods

In industrial settings, the production of cis-Decahydro-1,7-naphthyridine dihydrochloride employs similar synthetic strategies but with optimized conditions for larger-scale production:

  • High-pressure hydrogenation reactors are utilized to facilitate the reduction of the aromatic rings

  • More efficient catalyst systems may be employed to improve yields and stereoselectivity

  • Continuous flow processes might be implemented for more efficient production

  • Specialized purification techniques ensure high product quality and purity

The industrial synthesis must carefully control the reaction parameters to ensure the correct stereochemistry, as this significantly impacts the compound's biological activities and applications.

Chemical Reactions

cis-Decahydro-1,7-naphthyridine dihydrochloride demonstrates diverse chemical reactivity that makes it valuable in various synthetic applications. The compound can undergo several types of reactions:

  • Oxidation reactions: The saturated rings can be selectively oxidized under appropriate conditions

  • Reduction reactions: Further reduction of specific moieties can be achieved with suitable reducing agents

  • Substitution reactions: The nitrogen atoms can participate in nucleophilic substitution reactions

  • Salt formation: The compound can form various salts through acid-base reactions

  • Complexation: The nitrogen atoms can coordinate with metals to form complex compounds

These reactions can be leveraged to generate derivatives with modified properties and potentially enhanced biological activities for pharmaceutical applications.

Research Applications

cis-Decahydro-1,7-naphthyridine dihydrochloride serves as an important research tool in multiple scientific domains:

  • It functions as a versatile building block in medicinal chemistry for developing new therapeutic agents

  • The compound serves as a model system for studying heterocyclic chemistry principles

  • Its unique structural features make it valuable for investigating structure-activity relationships

  • The compound is used as a starting material for preparing more complex molecular scaffolds

Application AreaRole of cis-Decahydro-1,7-naphthyridine dihydrochloride
Medicinal ChemistryBuilding block for drug candidate synthesis
Organic SynthesisTemplate for developing novel heterocyclic compounds
Pharmacological StudiesModel compound for receptor binding studies
Materials SciencePrecursor for specialized materials development

Comparison with Related Compounds

cis-Decahydro-1,7-naphthyridine dihydrochloride exhibits distinctive properties compared to other naphthyridine derivatives due to its specific structure:

CompoundMolecular FormulaKey Distinctions
cis-Decahydro-1,7-naphthyridine dihydrochlorideC₈H₁₈Cl₂N₂Fully reduced rings with cis configuration, dihydrochloride salt
cis-Decahydro-1,7-naphthyridineC₈H₁₆N₂Fully reduced rings with cis configuration, free base form
1,7-NaphthyridineC₈H₆N₂Fully aromatic structure with two nitrogen atoms
1,8-NaphthyridineC₈H₆N₂Different nitrogen positioning, known antimicrobial properties

The saturated nature of cis-Decahydro-1,7-naphthyridine dihydrochloride provides greater conformational flexibility compared to its aromatic counterparts, potentially influencing its biological activity profile and applications in medicinal chemistry .

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